

Application Notes and Protocols: Fenfluramine Oral Solution for Research

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Audience: Researchers, scientists, and drug development professionals.

Introduction: Fenfluramine is a serotonin-releasing agent that has been repurposed for the treatment of seizures associated with rare and severe forms of epilepsy, such as Dravet syndrome and Lennox-Gastaut syndrome (LGS).[1] Its unique dual mechanism of action, targeting both serotonergic and sigma-1 receptor pathways, makes it a compound of significant interest in neuroscience research.[2][3] These application notes provide detailed protocols for the preparation and administration of fenfluramine oral solutions for preclinical research studies, along with a summary of its physicochemical properties and mechanism of action.

Physicochemical and Formulation Data

For research purposes, fenfluramine is typically sourced as fenfluramine hydrochloride (HCl), a crystalline solid.[4] The commercially available formulation, FINTEPLA®, is an oral solution containing 2.2 mg/mL of fenfluramine base.[5][6][7][8]

Table 1: Physicochemical Properties of Fenfluramine Hydrochloride



Property	Value	Source(s)	
Chemical Name	N-ethyl-α-methyl-3- (trifluoromethyl)- benzeneethanamine, monohydrochloride	[4]	
Synonyms	Dexfenfluramine HCl (for the dextro-enantiomer)	[4]	
Molecular Formula	C12H16F3N • HCl	[4]	
Molecular Weight	267.72 g/mol	[9]	
Appearance	White to off-white crystalline solid/powder	[4][9]	

| Storage Temperature | Room temperature, tightly sealed |[9][10] |

Table 2: Solubility of Fenfluramine Hydrochloride in Research Vehicles

Vehicle	Solubility	Source(s)
Water	Soluble (10 mg/mL reported)	[1][4][9]
Ethanol	Soluble (150 mg/mL reported)	[10]
DMSO	Soluble	[4]

| Dichloromethane | 30-35 mg/mL | |

FINTEPLA® Formulation (for reference): The FDA-approved oral solution (2.2 mg/mL fenfluramine base) contains the following inactive ingredients: citric acid, ethylparaben, methylparaben, potassium citrate, sucralose, water, hydroxyethylcellulose, and cherry flavor.[8]

Experimental Protocols



Protocol 1: Preparation of Fenfluramine HCl Oral Solution from Powder

This protocol describes the preparation of a 1 mg/mL fenfluramine (base) oral solution from fenfluramine HCl powder for administration in preclinical animal models.

Materials:

- Fenfluramine HCl powder (purity ≥95%)
- Sterile, purified water or 0.9% saline
- 0.1 M Hydrochloric acid (HCl) and 0.1 M Sodium hydroxide (NaOH) for pH adjustment (optional)
- Calibrated analytical balance
- Volumetric flasks and pipettes
- Stir plate and magnetic stir bar
- pH meter
- Sterile amber glass storage bottles

Methodology:

- Calculate Required Mass: To prepare a solution based on the fenfluramine base concentration, an adjustment for the HCl salt is necessary.
 - Molecular Weight of Fenfluramine (Base): 231.26 g/mol
 - Molecular Weight of Fenfluramine HCl: 267.72 g/mol
 - Conversion Factor: 267.72 / 231.26 = 1.158
 - Example: To make 100 mL of a 1 mg/mL fenfluramine base solution, you will need: 1 mg/mL * 100 mL * 1.158 = 115.8 mg of Fenfluramine HCl.



· Dissolution:

- Accurately weigh the calculated amount of fenfluramine HCl powder.
- Transfer the powder to a volumetric flask of the desired final volume.
- Add approximately 70-80% of the final volume of the vehicle (e.g., sterile water).
- Place a magnetic stir bar in the flask and stir on a stir plate at room temperature until the powder is fully dissolved. Fenfluramine HCl is soluble in water.[1][4][9]
- Volume and pH Adjustment:
 - Once dissolved, bring the solution to the final volume with the vehicle.
 - Mix thoroughly.
 - Measure the pH of the solution. The pH of fenfluramine HCl in water is approximately 6.7.
 If adjustment is needed for a specific experimental paradigm, use 0.1 M HCl or 0.1 M
 NaOH dropwise.

Storage:

- Transfer the final solution into a sterile, amber glass bottle to protect from light.
- Store at controlled room temperature unless stability studies indicate otherwise. A study noted solution stability for 8 weeks at 40°C and 60°C in a phosphate buffer medium.

Protocol 2: Oral Administration in Rodent Models

This protocol outlines the procedure for administering the prepared fenfluramine solution to rodents via oral gavage.

Materials:

- Prepared fenfluramine oral solution
- Animal-appropriate oral gavage needles (flexible or rigid)



- Calibrated syringes (e.g., 1 mL tuberculin syringes)
- Appropriately restrained and acclimated research animals (e.g., mice, rats)

Methodology:

- Dose Calculation: Calculate the volume to be administered based on the animal's most recent body weight and the target dose in mg/kg.
 - Formula: (Animal Weight (kg) * Dose (mg/kg)) / Solution Concentration (mg/mL) =
 Administration Volume (mL)
 - Example: For a 25 g (0.025 kg) mouse receiving a 10 mg/kg dose from a 1 mg/mL solution: (0.025 kg * 10 mg/kg) / 1 mg/mL = 0.25 mL
- Preparation for Dosing:
 - Gently swirl the solution bottle to ensure homogeneity.
 - Draw the calculated volume into the syringe. Ensure no air bubbles are present.
 - Attach the gavage needle to the syringe.
- Animal Restraint and Administration:
 - Firmly but gently restrain the animal to immobilize its head and straighten its neck and back, preventing tracheal aspiration.
 - Insert the gavage needle into the mouth, passing it along the side of the tongue.
 - Gently advance the needle down the esophagus until the tip is in the stomach. Do not force the needle.
 - Slowly depress the syringe plunger to deliver the solution.
 - Carefully withdraw the needle.
- · Post-Administration Monitoring:



- Return the animal to its home cage.
- Monitor the animal for several minutes for any signs of distress, such as difficulty breathing, which could indicate improper administration.
- Administration is typically performed twice daily (BID) to mimic clinical use.[6][11][12]

Dosing and Administration Data

The following table provides an example titration schedule for research, adapted from clinical guidelines for Dravet Syndrome and LGS.[5][12][13] Doses for preclinical models should be optimized based on the specific model and research question.

Table 3: Example Titration Schedule for Preclinical Research (Without Concomitant Stiripentol)

Time Point	Recommended Dose (Twice Daily)	Maximum Total Daily Dose	Notes
Week 1 (Start)	0.1 mg/kg	0.2 mg/kg/day	Initial dose to assess tolerability. [5][11]
Week 2	0.2 mg/kg	0.4 mg/kg/day	Increase based on tolerability and response.[12][13]

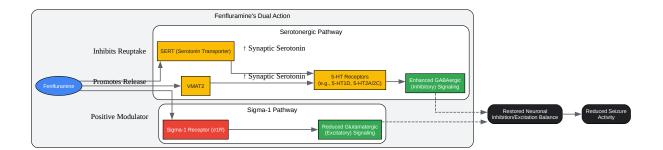
| Week 3+ | 0.35 mg/kg | 0.7 mg/kg/day | Recommended maintenance and maximum dose.[5] [12][13] |

Note: In clinical settings, the maximum daily dose is capped at 26 mg, regardless of weight.[2] [12] When co-administered with stiripentol, maximum doses are lower.[2][12]

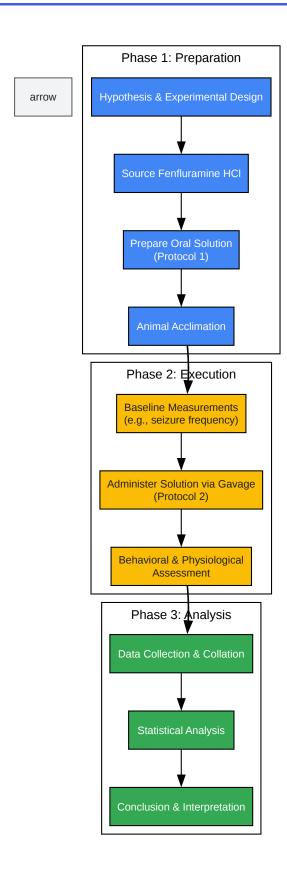
Mechanism of Action and Experimental Workflow

Fenfluramine's anticonvulsant effect is attributed to a dual mechanism involving serotonergic neurotransmission and positive modulation of the sigma-1 receptor (σ 1R).[2][3][14] This action is believed to restore the balance between excitatory (glutamatergic) and inhibitory (GABAergic) signaling in the brain.[3][14]









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